molecular formula C7H11N3O2 B1276464 ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 895571-89-8

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B1276464
CAS No.: 895571-89-8
M. Wt: 169.18 g/mol
InChI Key: CPKKCNCVCRTEJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-amino-1H-pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form various reduced derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like triethylamine at reflux temperature.

Major Products Formed:

    Oxidation: Formation of ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-alkylated or N-acylated pyrazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate exhibit notable antimicrobial activity against various bacterial strains and fungi. A study demonstrated that certain derivatives effectively inhibited the growth of pathogens, suggesting potential applications in developing new antimicrobial agents.

Antitumor Activity

This compound has been investigated for its antitumor properties. The compound's ability to inhibit specific kinases involved in cancer progression positions it as a candidate for cancer therapy. For instance, it has shown promise in targeting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives showed effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics.
  • Cancer Research : In vitro studies revealed that the compound could significantly reduce cell viability in various cancer cell lines through targeted kinase inhibition. This study supports further exploration into its use as a chemotherapeutic agent .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that modifications to the pyrazole ring could enhance selectivity and potency against specific targets within cancer pathways, paving the way for new drug development strategies .

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The amino group in the pyrazole ring can form hydrogen bonds with target proteins, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

    3-amino-1H-pyrazole: Similar in structure but lacks the ethyl ester group, which affects its reactivity and biological activity.

    Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of an amino group, leading to different chemical and biological properties.

    Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate:

The uniqueness of this compound lies in its combination of the amino group and the ethyl ester group, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and an ethyl acetate moiety, contributing to its unique reactivity and biological profile. Its chemical formula is C₇H₁₀N₄O₂. The presence of the amino group allows for intramolecular hydrogen bonding, which may enhance its biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives of this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. .

Comparative Antimicrobial Efficacy

Compound NameMIC (μg/mL)Activity
This compound0.22 - 0.25High against Gram-positive bacteria
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate0.30Enhanced antimicrobial activity
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate0.35Selective activity in biological assays

Antitumor Properties

The antitumor potential of this compound has been explored through various studies. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), lung (NCI-H460), and colorectal cancers .

Case Study: Antitumor Activity Evaluation

In a study assessing the antitumor efficacy of pyrazole derivatives, this compound demonstrated notable inhibitory effects on cancer cell proliferation compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound may involve modulation of key signaling pathways associated with inflammation and tumor progression. Studies suggest that compounds with similar structures can inhibit enzymes involved in inflammatory responses and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution between 3-amino-1H-pyrazole and ethyl chloroacetate in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃. Optimization strategies include adjusting reaction temperature (60–80°C), using microwave-assisted synthesis to reduce time, or employing continuous-flow systems to enhance reproducibility and yield . Alternative routes, such as triazenylpyrazole precursor-based click chemistry (e.g., azide-alkyne cycloaddition), may also be explored for regioselective functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and purity.
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretch, N–H bending of the amino group).
  • X-ray crystallography to resolve molecular geometry and hydrogen-bonding networks, as demonstrated in analogous pyrazole derivatives .
  • Mass spectrometry (ESI or EI-MS) to verify molecular weight.

Q. What solvent and catalyst systems are optimal for its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol may facilitate crystallization during workup . Catalysts like DBU or phase-transfer agents (e.g., tetrabutylammonium bromide) can improve reaction rates. High-throughput screening of catalysts and solvents is recommended to identify optimal conditions.

Advanced Research Questions

Q. How can computational chemistry streamline the design of derivatives or reaction pathways?

Quantum mechanical calculations (e.g., DFT) predict electronic properties, reaction intermediates, and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling efficient exploration of derivative libraries . Molecular docking studies can further prioritize derivatives for biological testing.

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

Systematic approaches include:

  • Design of Experiments (DoE) to test variables (solvent, temperature, stoichiometry).
  • Advanced analytics (HPLC, GC-MS) to identify impurities or side reactions.
  • Feedback loops between computational modeling and experimental data, as proposed by ICReDD, to refine synthetic conditions .

Q. How does the amino group influence the compound’s reactivity and potential in medicinal chemistry?

The amino group enables derivatization via acylation, alkylation, or coupling reactions (e.g., Buchwald-Hartwig amination). Its hydrogen-bonding capacity, observed in crystallographic studies of related compounds , may enhance interactions with biological targets. Structure-activity relationship (SAR) studies, guided by in vitro assays (e.g., antimicrobial or enzyme inhibition), can optimize bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Continuous-flow systems mitigate scalability issues by ensuring consistent mixing and temperature control . Membrane separation technologies (e.g., nanofiltration) or recrystallization protocols, as described for structurally similar esters , can purify bulk products. Process control algorithms (e.g., PID controllers) further enhance reproducibility .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., comparing NMR with X-ray data). For example, discrepancies in reaction outcomes may arise from solvent polarity effects, which can be modeled computationally .
  • Reaction Design : Leverage hybrid computational-experimental frameworks (e.g., ICReDD’s workflow) to prioritize synthetic routes and minimize trial-and-error .

Properties

IUPAC Name

ethyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKKCNCVCRTEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895571-89-8
Record name ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

57.1 To a stirred, cooled (0° C.) solution of the 1.6 g 3-aminopyrazole in DMF under an argon atmosphere was added potassium tert-butylate. After 30 min. stirring at 0° C., ethyl iodoacetate was added in one portion. After 2 h stirring at 0° C., the ice bath was removed and stirring at r.t. was continued for 22 h. The mixture was concentrated in order to remove as much DMF as possible. The residue was taken up in EtOAc and washed with H2O. The aqueous phase was extracted with EtOAc. The combined organics were washed with H2O and brine, dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica using a gradient from cyclohexane to EtOAc in 40 min to give 366 mg (3-amino-pyrazol-1-yl)-acetic acid ethyl ester as viscous yellow oil.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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